Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate
CAS No.: 439095-52-0
Cat. No.: VC3784286
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 439095-52-0 |
---|---|
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
IUPAC Name | ethyl 1-(4-aminophenyl)piperidine-4-carboxylate |
Standard InChI | InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3 |
Standard InChI Key | JXCDVJXPSHIHLP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N |
Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate belongs to the piperidine derivative class, a group widely utilized in pharmaceutical and chemical research due to their diverse biological activities. The compound is characterized by specific chemical identifiers that facilitate its precise classification and recognition in scientific literature and databases.
Chemical Identifiers
The compound can be identified through various standardized chemical nomenclature systems and registry numbers:
Identifier | Value |
---|---|
CAS Number | 439095-52-0 |
Molecular Formula | C14H20N2O2 |
Molecular Weight | 248.32 g/mol |
IUPAC Name | ethyl 1-(4-aminophenyl)piperidine-4-carboxylate |
Standard InChI | InChI=1S/C14H20N2O2/c1-2-18-14(17)11-7-9-16(10-8-11)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10,15H2,1H3 |
Standard InChIKey | JXCDVJXPSHIHLP-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1CCN(CC1)C2=CC=C(C=C2)N |
PubChem Compound ID | 2764181 |
These identifiers serve as essential reference points for researchers in the fields of medicinal chemistry, pharmaceutical sciences, and organic synthesis .
Structural Features
The structural composition of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate includes several key features that contribute to its chemical reactivity and potential applications:
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A piperidine ring, which is a six-membered heterocyclic ring containing one nitrogen atom
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An ethyl carboxylate group (ethyl ester) at the 4-position of the piperidine ring
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A 4-aminophenyl group attached to the nitrogen of the piperidine ring
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A primary amine group (-NH2) at the para position of the phenyl ring
The presence of these functional groups within a single molecular structure creates a compound with diverse chemical reactivity, making it valuable as a synthetic intermediate.
Physical and Chemical Properties
Understanding the physical and chemical properties of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is crucial for its handling, storage, and application in research and development processes.
Physical Properties
The compound exhibits specific physical characteristics that determine its behavior under various conditions:
Property | Value |
---|---|
Melting Point | 40-42°C |
Boiling Point | 410.7±40.0°C (Predicted) |
Density | 1.138±0.06 g/cm³ (Predicted) |
Physical State | Solid at room temperature |
Appearance | Not explicitly specified in available literature |
These physical properties influence the compound's handling requirements and stability during storage and use .
Chemical Reactivity
The chemical reactivity of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate is primarily determined by its functional groups:
This diverse reactivity profile makes the compound versatile in organic synthesis and medicinal chemistry applications.
Applications in Medicinal Chemistry and Research
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate holds significant value in medicinal chemistry and pharmaceutical research due to its structural features and chemical properties.
Role as a Chemical Intermediate
The compound serves as a versatile intermediate in the synthesis of pharmaceuticals and other biologically active compounds. Its structural features, including the amine group and the ester group, provide reactive sites for further chemical modifications, making it useful in multi-step syntheses of potential drug candidates.
Structural Relationship to Pharmaceutical Compounds
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate shares structural similarities with components of known pharmaceutical compounds. For instance, a related compound, ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate, is noted as an impurity of Domperidone, a peripheral dopamine receptor antagonist used as an antiemetic and gastroprokinetic agent .
This structural relationship highlights the relevance of piperidine derivatives containing aminophenyl groups in pharmaceutical development and suggests potential directions for research involving Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate.
Comparative Analysis with Related Compounds
Comparing Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate with structurally related compounds provides insights into its unique properties and potential applications.
Comparison with Ethyl 4-piperidinecarboxylate
Ethyl 4-piperidinecarboxylate (CAS No. 1126-09-6) is a related compound that lacks the 4-aminophenyl group present in Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate. A comparison of their properties reveals significant differences:
Property | Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate | Ethyl 4-piperidinecarboxylate |
---|---|---|
Molecular Formula | C14H20N2O2 | C8H15NO2 |
Molecular Weight | 248.32 g/mol | 157.21 g/mol |
Structure | Piperidine with 4-aminophenyl and ethyl carboxylate groups | Piperidine with ethyl carboxylate group only |
Melting Point | 40-42°C | Not applicable (liquid at room temperature) |
Boiling Point | 410.7±40.0°C (Predicted) | 204°C |
Physical State | Solid | Liquid |
Density | 1.138±0.06 g/cm³ (Predicted) | 1.02 g/mL at 25°C |
The addition of the 4-aminophenyl group significantly alters the compound's physical properties and potential applications .
Structural Relationships in Medicinal Chemistry
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate shares structural elements with N-(4-piperidinyl)-n-phenylamides and -carbamates, which have been investigated for their pharmaceutical applications. These structural relationships suggest potential applications of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate in the development of new pharmaceutical entities .
The piperidine ring, a common structural motif in numerous pharmaceutical compounds, contributes to the potential utility of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate in medicinal chemistry. The presence of the 4-aminophenyl group adds further possibilities for structural modifications and optimization of bioactivity.
Research Significance and Future Directions
Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate holds significance in chemical research and pharmaceutical development, with several potential areas for future investigation.
Current Research Status
The presence of Ethyl 1-(4-aminophenyl)-4-piperidinecarboxylate in chemical databases and commercial catalogs indicates its relevance to ongoing research in medicinal chemistry and organic synthesis. Its availability from chemical suppliers suggests utility in various research applications, potentially including structure-activity relationship studies and the development of novel therapeutic agents .
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